2-bromo-4-[(Z)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]-6-methoxyphenyl acetate
Overview
Description
2-bromo-4-[(Z)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]-6-methoxyphenyl acetate is a complex organic compound with a molecular formula of C21H14BrN3O5S and a molecular weight of 500.331 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-[(Z)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]-6-methoxyphenyl acetate involves multiple steps, starting with the preparation of the core thiazolo[3,2-b][1,2,4]triazine structure. This is typically achieved through the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
the synthesis likely involves standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-[(Z)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]-6-methoxyphenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like tert-butyl hydroperoxide (TBHP).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: TBHP in the presence of a nickel catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-bromo-4-[(Z)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]-6-methoxyphenyl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action for 2-bromo-4-[(Z)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]-6-methoxyphenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **2-bromo-6-methoxy-4-[(Z)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate .
- **2-bromo-4-[(Z)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-6-methoxyphenyl acetate .
- **4-[(Z)-(2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl acetate .
Uniqueness
2-bromo-4-[(Z)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]-6-methoxyphenyl acetate stands out due to its specific substitution pattern and the presence of both bromine and methoxy groups, which confer unique chemical properties and reactivity .
Properties
IUPAC Name |
[2-bromo-4-[(Z)-(3,7-dioxo-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl]-6-methoxyphenyl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O5S/c1-11(26)30-18-14(22)8-12(9-15(18)29-2)10-16-20(28)25-21(31-16)23-19(27)17(24-25)13-6-4-3-5-7-13/h3-10H,1-2H3/b16-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USYVJXCMSMQLSP-YBEGLDIGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1Br)C=C2C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1Br)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
463959-60-6 | |
Record name | 2-BROMO-4-[(Z)-(3,7-DIOXO-6-PHENYL-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2(3H)-YLIDENE)METHYL]-6-METHOXYPHENYL ACETATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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